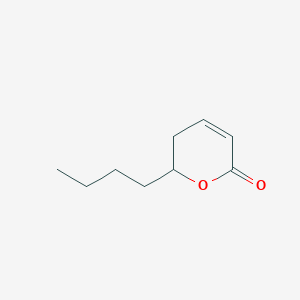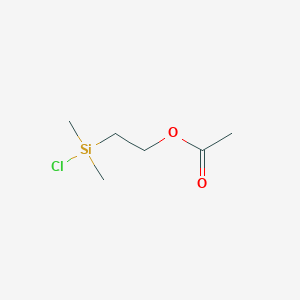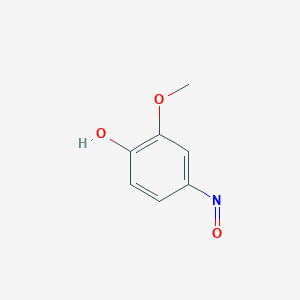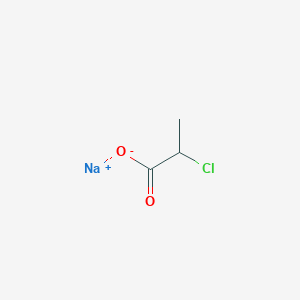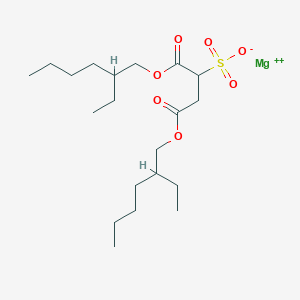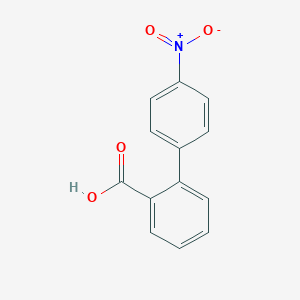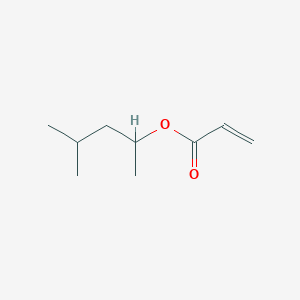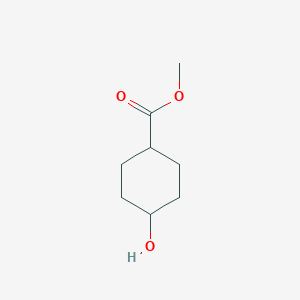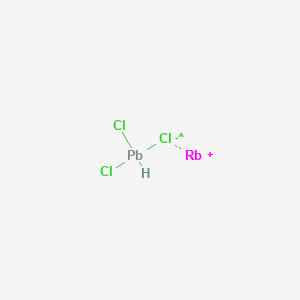
Rubidium trichloroplumbate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rubidium trichloroplumbate is an inorganic compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a salt that consists of rubidium cations and trichloroplumbate anions, with the chemical formula Rb2PbCl6. This compound has been studied extensively for its potential in various fields, including materials science, catalysis, and biomedical research.
作用机制
The mechanism of action of rubidium trichloroplumbate is not fully understood, but it is believed to involve the interaction of the lead and rubidium ions with the target molecules. In catalysis, the compound acts as a Lewis acid, accepting electron pairs from the alcohol substrate and facilitating the oxidation reaction. In materials science, the compound serves as a precursor for the synthesis of lead-based perovskite materials, which have unique electronic and optical properties.
Biochemical and Physiological Effects
Rubidium trichloroplumbate has not been extensively studied for its biochemical and physiological effects. However, it is known to be toxic if ingested or inhaled, and precautions should be taken when handling the compound. It is not recommended for use in medical applications due to its potential toxicity.
实验室实验的优点和局限性
Rubidium trichloroplumbate has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to exhibit high activity and selectivity in catalytic reactions. However, the compound is also highly toxic and must be handled with care. It may also be difficult to obtain in large quantities, which could limit its use in certain experiments.
未来方向
There are several future directions for research on rubidium trichloroplumbate. In materials science, further investigation is needed to optimize the synthesis of lead-based perovskite materials using this compound as a precursor. In catalysis, the compound could be further studied for its potential in other oxidation reactions and for its use in combination with other catalysts. In biomedical research, the compound could be studied for its potential as a diagnostic or therapeutic agent, although further investigation into its toxicity and potential side effects would be necessary. Overall, rubidium trichloroplumbate has significant potential for further research and development in various scientific fields.
合成方法
The synthesis of rubidium trichloroplumbate involves the reaction of lead(II) chloride and rubidium chloride in a 1:2 molar ratio. The reaction is typically carried out in a solvent such as water or ethanol, and the resulting product is a white crystalline powder. The purity and yield of the product can be improved by using techniques such as recrystallization and filtration.
科学研究应用
Rubidium trichloroplumbate has been studied extensively for its potential applications in various scientific fields. In materials science, it has been investigated as a potential precursor for the synthesis of lead-based perovskite materials, which have promising applications in solar cells and other electronic devices. In catalysis, rubidium trichloroplumbate has been shown to exhibit high activity and selectivity for the oxidation of alcohols to aldehydes and ketones.
属性
CAS 编号 |
15218-58-3 |
|---|---|
产品名称 |
Rubidium trichloroplumbate |
分子式 |
Cl3HPbRb |
分子量 |
400 g/mol |
InChI |
InChI=1S/2ClH.Cl.Pb.Rb.H/h2*1H;;;;/q;;-1;+2;+1;/p-2 |
InChI 键 |
SGSYXERHCSJHRW-UHFFFAOYSA-L |
SMILES |
[Cl-][PbH](Cl)Cl.[Rb+] |
规范 SMILES |
[Cl-][PbH](Cl)Cl.[Rb+] |
同义词 |
Rubidium trichloroplumbate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



